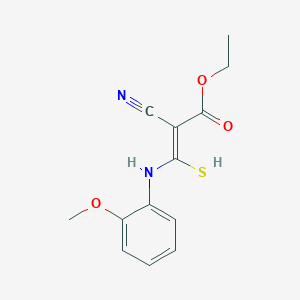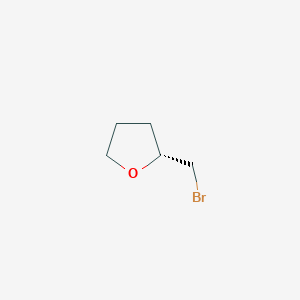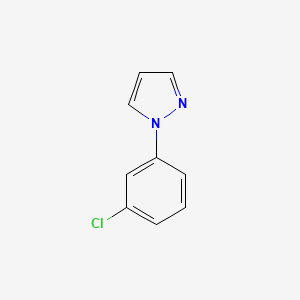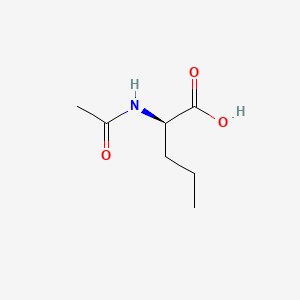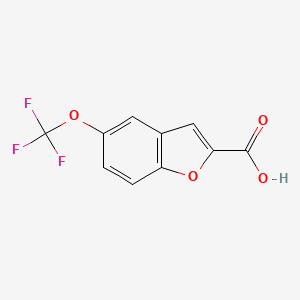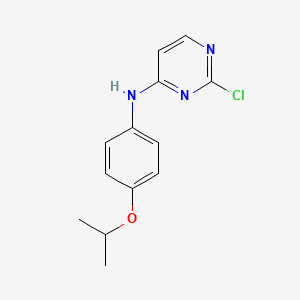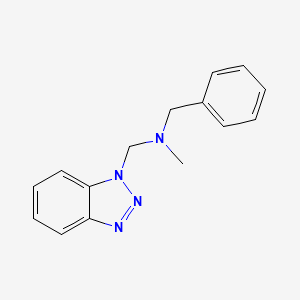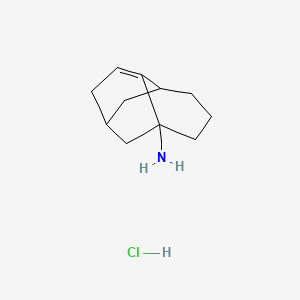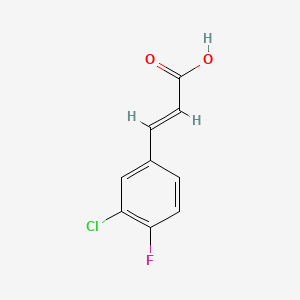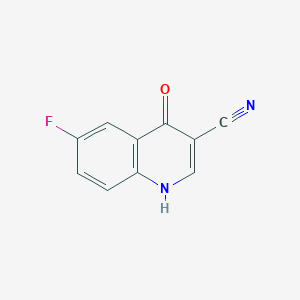
6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Vue d'ensemble
Description
“6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile” is a chemical compound . It has the empirical formula C10H6FNO3 and a molecular weight of 207.16 .
Synthesis Analysis
The synthesis of fluoroquinolones, a family of compounds to which “this compound” belongs, involves various synthetic approaches and structural modifications . These include incorporating substituents into different positions or by means of annelation . For example, 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, a related compound, can be prepared from ethyl 2,4-dichloro-5-fluorobenzoylacetate .Molecular Structure Analysis
The molecular structure of “this compound” includes a quinoline ring, which is a heterocyclic aromatic organic compound . The presence of fluorine atoms at specific positions in the benzene ring is a characteristic feature of fluoroquinolones .Chemical Reactions Analysis
Fluoroquinolones, including “this compound”, can undergo various chemical reactions. These reactions often involve structural modifications by incorporating substituents into different positions or by means of annelation .Physical And Chemical Properties Analysis
The compound is a solid . Its SMILES string is OC(=O)C1=CNc2ccc(F)cc2C1=O .Applications De Recherche Scientifique
Photoinduced Processes
- Tautomeric Forms and Spectroscopic Study : 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile derivatives exhibit two tautomeric forms, influenced by the solvent, which affect their spectroscopic properties. These derivatives form reactive oxygen species when exposed to light, as confirmed by EPR spectroscopy (Rimarčík et al., 2010).
Synthesis and Antimicrobial Evaluation
- Synthesis of Derivatives for Antimicrobial Purposes : New derivatives of this compound have been synthesized and exhibit significant antimicrobial activity against various bacterial and fungal species (Shah & Raj, 2015).
Hydrolysis and Chemical Properties
- Chemical Behavior in Hydrolysis : Studying the hydrolysis of nitrile moiety in these compounds reveals insights into their chemical stability and transformation under different conditions (Basafa et al., 2021).
Optoelectronic and Charge Transport Properties
- Optoelectronic Applications : The structural, electronic, and optical properties of hydroquinoline derivatives, including this compound, have been studied for their potential use in optoelectronic and charge transport applications (Irfan et al., 2020).
Synthesis of Quinolones
- Quinolone Synthesis for Various Applications : Methods for synthesizing fluoroquinolone-based thiazolidinones and their potential antibacterial activities have been explored, showcasing the versatility of this compound in drug synthesis (Patel & Patel, 2010).
Synthesis and Biological Evaluation
- Antimicrobial Activity of Synthesized Compounds : Some newly synthesized this compound derivatives have shown effectiveness as antimicrobial agents, indicating their potential in addressing antibiotic resistance (Koga et al., 1980).
Mécanisme D'action
Target of Action
The primary targets of 6-Fluoro-4-oxo-1,4-dihydroquinoline-3-carbonitrile are bacterial type II topoisomerase enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
This compound interacts with its targets by selectively inhibiting these enzymes . This inhibition blocks the untwisting process required to replicate one DNA double helix into two . This interaction results in the prevention of bacterial DNA replication, leading to the death of the bacteria .
Biochemical Pathways
The compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it prevents the unwinding of the DNA helix, a crucial step in DNA replication . This disruption leads to the cessation of bacterial growth and multiplication .
Pharmacokinetics
Fluoroquinolones, a class of compounds to which this compound belongs, are generally well absorbed from the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted via the kidneys .
Result of Action
The molecular effect of this compound’s action is the inhibition of bacterial DNA replication . On a cellular level, this results in the prevention of bacterial growth and multiplication, leading to the death of the bacteria .
Safety and Hazards
Propriétés
IUPAC Name |
6-fluoro-4-oxo-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FN2O/c11-7-1-2-9-8(3-7)10(14)6(4-12)5-13-9/h1-3,5H,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNUHFWMNOYIAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=CN2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





